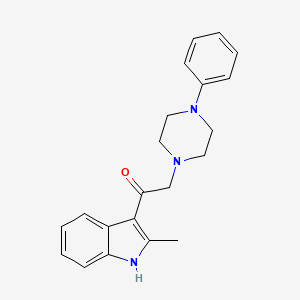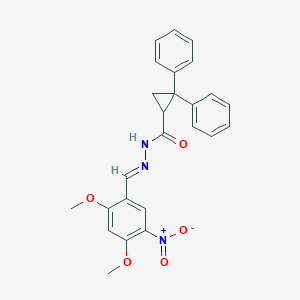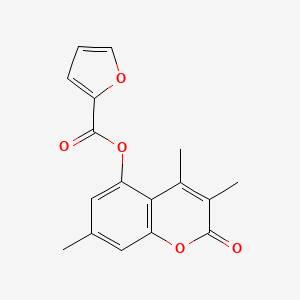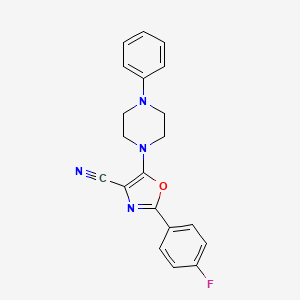
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone, also known as MIPEP, is a chemical compound that has been the subject of scientific research in recent years. MIPEP is a highly potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.
作用机制
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone acts as a μ-opioid receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The μ-opioid receptor is coupled to G proteins, which are involved in the modulation of intracellular signaling pathways. Upon activation by 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone, the μ-opioid receptor inhibits the activity of adenylate cyclase and activates the mitogen-activated protein kinase pathway, leading to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and inflammatory pain. The compound has also been shown to have antinociceptive effects in the tail-flick and hot-plate tests. In addition to its analgesic effects, 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several advantages as a tool compound for scientific research. The compound has high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for investigating the function of the receptor and its signaling pathway. 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has some limitations for lab experiments, including its high cost and the potential for off-target effects at high concentrations.
未来方向
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several potential future directions for scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound may also be useful for investigating the role of the μ-opioid receptor in addiction and reward pathways. Another direction is the development of more selective and potent agonists of the μ-opioid receptor, which may have improved therapeutic potential and reduced side effects. Finally, 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone may be useful for investigating the role of the μ-opioid receptor in various physiological processes, including immune function and gastrointestinal motility.
合成方法
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone involves several steps, including the preparation of 2-methyl-1H-indole-3-carboxylic acid, the synthesis of the piperazine derivative, and the coupling of the two compounds. The final product is obtained through purification by column chromatography. The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been described in detail in several research papers, and the yield and purity of the compound have been optimized through various modifications of the synthesis method.
科学研究应用
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound has been shown to have high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been used in various in vitro and in vivo studies to investigate the mechanism of action of the μ-opioid receptor and to test its potential as a therapeutic target.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-21(18-9-5-6-10-19(18)22-16)20(25)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10,22H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICDVZADFVPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)